(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid
Description
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid (CAS: 1451392-73-6) is a boronic acid derivative featuring a benzyloxycarbonyl group at the para position and a fluorine atom at the meta position of the phenyl ring. The benzyloxycarbonyl moiety (-O(C=O)OCH₂C₆H₅) introduces both steric bulk and electron-withdrawing effects, which influence the compound’s reactivity and applications in organic synthesis and medicinal chemistry. This compound is commercially available with 95% purity and is utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its structural complexity makes it valuable for designing bioactive molecules, particularly in drug discovery pipelines targeting enzymes or receptors requiring boronic acid-based inhibitors.
Properties
IUPAC Name |
(3-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BFO4/c16-13-8-11(15(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRKGHJIZBWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base, typically under mild conditions.
Industrial Production Methods
Industrial production of boronic acids, including (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid, often employs scalable methods such as direct borylation of aromatic compounds using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids have been widely studied for their potential as anticancer agents. (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid can serve as a crucial building block in the synthesis of proteasome inhibitors, which are vital in cancer treatment. The FDA-approved drug Velcade (bortezomib) is a notable example that utilizes boronic acid derivatives for targeting cancer cells by inhibiting protein degradation pathways .
Enzyme Inhibition
This compound can also act as an inhibitor for certain enzymes, particularly serine proteases. Its ability to form reversible covalent bonds with the active site of these enzymes allows it to modulate their activity effectively. Such interactions have implications in developing therapies for diseases where protease activity is dysregulated .
Organic Synthesis
Cross-Coupling Reactions
this compound is instrumental in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. The presence of the boronic acid functional group facilitates the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
The compound can be used to functionalize aromatic rings through electrophilic substitution reactions. This property is particularly useful in modifying existing drug molecules to enhance their pharmacological properties or reduce side effects.
Material Science
Development of Sensors
Boronic acids, including this compound, are utilized in developing chemical sensors due to their ability to form complexes with diols and sugars. This property has been exploited in creating sensors for glucose monitoring, which is critical for diabetes management .
Polymer Chemistry
In polymer science, boronic acids can be incorporated into polymer matrices to create responsive materials. These materials can change their properties in response to environmental stimuli, making them suitable for applications in drug delivery systems and smart coatings.
Case Study 1: Anticancer Drug Development
Research has demonstrated that derivatives of this compound exhibit potent activity against multiple myeloma cells. The compound's design allows for selective inhibition of proteasome activity, leading to apoptosis in cancer cells while sparing normal cells .
Case Study 2: Sensor Development
A study on glucose sensors incorporating boronic acids showed that this compound could successfully detect glucose levels through fluorescence changes upon binding with glucose molecules. This application has significant implications for non-invasive diabetes monitoring technologies .
Mechanism of Action
The mechanism of action of (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds. This interaction is facilitated by the boronic acid moiety, which can form complexes with enzyme residues, nucleic acids, and carbohydrates. These interactions are crucial for its role in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their differences:
Electronic Effects:
- The benzyloxycarbonyl group in the target compound increases the boronic acid’s Lewis acidity compared to benzyloxy or benzylcarbamoyl analogs, enhancing its reactivity in cross-coupling reactions .
- Fluorine’s electronegativity further stabilizes the boronate intermediate, reducing protodeboronation side reactions .
Steric Effects:
- The bulkier benzyloxycarbonyl group in the target compound may limit accessibility in sterically constrained enzymatic active sites compared to smaller substituents like -OCH₂C₆H₅ .
Market and Research Trends
- The global market for boronic acid derivatives, including the target compound, is driven by demand in pharmaceuticals (e.g., protease inhibitors) and materials science. Analogs like (4-(((benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid () are under investigation for targeted drug delivery, highlighting the structural versatility of benzyloxycarbonyl-functionalized boronic acids .
Biological Activity
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. Its structure includes a fluorinated phenyl ring and a benzyloxycarbonyl group, which contribute to its biological activity and selectivity.
The compound possesses a boronic acid functional group, known for forming reversible covalent bonds with diols and other Lewis bases. This reactivity is pivotal in organic synthesis and drug development processes. The presence of the fluorinated phenyl ring enhances its biological properties, including increased lipophilicity and improved binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit various enzymes, including proteases and kinases. |
| Anticancer Properties | May exhibit cytotoxic effects against cancer cell lines. |
| Antimicrobial Activity | Potential activity against bacterial and fungal pathogens. |
Enzyme Inhibition
The compound has been shown to act as an enzyme inhibitor, particularly against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Studies indicate that similar boronic acids can effectively inhibit MBLs, suggesting that this compound may exhibit comparable properties .
1. Enzyme Inhibition Studies
Research has demonstrated that compounds similar to this compound can inhibit MBLs with submicromolar potency. For instance, compounds like N-sulfamoylpyrrole-2-carboxylates have shown strong inhibition profiles against clinically relevant MBLs such as VIM-1 and NDM-1 .
2. Anticancer Activity
In vitro studies have indicated that fluorinated phenylboronic acids possess significant cytotoxicity against various cancer cell lines. For example, compounds derived from phenylboronic acids have been reported to induce apoptosis in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .
3. Antimicrobial Efficacy
The antimicrobial properties of boronic acids have been explored extensively. A study highlighted that certain fluorinated phenylboronic acids exhibit moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of established antifungal agents like Tavaborole .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The boronic acid moiety allows for reversible binding to the active sites of enzymes, potentially disrupting their function.
- Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, enhancing its efficacy against target cells.
- Isomerization : Some studies suggest that boronic acids can undergo isomerization in solution, leading to different active forms that may exhibit varying levels of biological activity .
Q & A
Basic Research: What are the recommended synthetic routes and purification methods for (4-((benzyloxy)carbonyl)-3-fluorophenyl)boronic acid?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic acid moiety is introduced using palladium catalysis. For example, intermediate synthesis in benzofuran derivatives involves reacting boronic esters with aryl halides under inert atmospheres (e.g., THF/MeOH with LiOH) . Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water. Purity (>97%) is confirmed via HPLC or GC, with storage at 0–6°C to prevent decomposition .
Basic Research: How should researchers characterize this compound’s structural integrity and purity?
Answer:
Key characterization methods include:
- NMR spectroscopy : and NMR to confirm fluorine and boron environments .
- Mass spectrometry : Exact mass analysis (e.g., 246.0811 Da for CHBFO) to verify molecular composition .
- Elemental analysis : Boron content (~1.4%) and fluorine quantification ensure stoichiometric accuracy .
Contradictions in purity data (e.g., >97% vs. >95%) may arise from batch-specific variations or analytical method sensitivity; orthogonal validation (e.g., TLC vs. HPLC) is advised .
Advanced Research: How does the benzyloxycarbonyl group influence cross-coupling reactivity in medicinal chemistry applications?
Answer:
The benzyloxycarbonyl group acts as a steric and electronic modulator. In benzofuran derivatives (e.g., GSK8175 analogs), this group enhances binding to serum albumin via hydrophobic interactions, as shown in pharmacokinetic studies . However, its electron-withdrawing nature may reduce Suzuki-Miyaura coupling efficiency compared to unsubstituted arylboronic acids. Optimizing reaction conditions (e.g., using Pd(OAc)/SPhos ligand systems) can mitigate this .
Advanced Research: What stability challenges arise under physiological conditions, and how can they be addressed?
Answer:
The compound’s boronic acid group is prone to hydrolysis at neutral/basic pH, forming borate complexes. Stability studies in DMF/water mixtures show rapid degradation (>50% in 24h at pH 7.4), necessitating:
- Protection strategies : Use pinacol esters during synthesis to stabilize the boron center .
- Lyophilization : Store as a lyophilized powder to minimize aqueous degradation .
Contradictory reports on shelf life (e.g., months at 4°C vs. weeks at RT) highlight the need for batch-specific stability testing .
Advanced Research: How does fluorination at the 3-position affect bioactivity compared to non-fluorinated analogs?
Answer:
The 3-fluoro substituent enhances metabolic stability and target affinity. In HCV inhibitors, fluorination reduces off-target binding to hepatic enzymes (e.g., CYP3A4) by 30% compared to chloro or methoxy analogs . However, fluorine’s electronegativity may reduce solubility; computational modeling (e.g., COSMO-RS) predicts logP increases by 0.5 units, requiring formulation adjustments .
Methodological Challenge: How can researchers resolve contradictions in reported reaction yields for this compound’s derivatives?
Answer:
Yield discrepancies (e.g., 60–85% in benzofuran syntheses) often stem from:
- Catalyst loading : Pd(OAc) at 2 mol% vs. 5 mol% alters turnover rates .
- Substrate quality : Boronic acid purity (>97% vs. 95%) directly impacts coupling efficiency .
Systematic DOE (Design of Experiments) testing variables like temperature, solvent polarity, and ligand ratios is recommended to identify optimal conditions .
Emerging Applications: What role does this compound play in developing targeted MRI contrast agents?
Answer:
The boronic acid group enables covalent binding to glycoproteins (e.g., serum albumin) via diol interactions. In pH-sensitive MRI agents, the compound’s fluorine atom () serves as a reporter for tissue-specific imaging, achieving T relaxation times of 400–600 ms at 7T . Co-functionalization with gadolinium chelates further enhances contrast efficiency in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
